1-[3-(2,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine is a chemical compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine typically involves the reaction of 2,4-difluorobenzylamine with appropriate reagents to form the oxadiazole ring. One common method involves the use of a cyclization reaction where the difluorobenzylamine is reacted with a nitrile oxide intermediate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[3-(2,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and other nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-[3-(2,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(2,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine involves its interaction with specific molecular targets. The difluorophenyl group and oxadiazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzylamine: A precursor in the synthesis of the target compound.
1-(2,4-Difluorophenyl)methanamine: Shares structural similarities but lacks the oxadiazole ring.
2-(2,4-Difluorophenyl)ethanamine: Another related compound with different functional groups.
Uniqueness
1-[3-(2,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine is unique due to the presence of both the difluorophenyl group and the oxadiazole ring.
Properties
Molecular Formula |
C9H7F2N3O |
---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
[3-(2,4-difluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine |
InChI |
InChI=1S/C9H7F2N3O/c10-5-1-2-6(7(11)3-5)9-13-8(4-12)15-14-9/h1-3H,4,12H2 |
InChI Key |
HYDQLTPVCKGXGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=NOC(=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.